![molecular formula C23H26ClN3O B1192729 N-(4-(3-(piperidin-1-yl)propoxy)phenyl)quinolin-4-amine](/img/structure/B1192729.png)
N-(4-(3-(piperidin-1-yl)propoxy)phenyl)quinolin-4-amine
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Overview
Description
FUB-836 is a non-imidazole H3 antagonist.
Scientific Research Applications
Anti-Tubercular Agents
The compound N-(4-fluorobenzyl)-2-(piperidin-1-yl)quinazolin-4-amine, which shares structural similarities with N-(4-(3-(piperidin-1-yl)propoxy)phenyl)quinolin-4-amine, has been identified as an effective inhibitor of Mycobacterium tuberculosis growth. Research has focused on evaluating its potential as a lead candidate for tuberculosis drug discovery, with studies revealing key structure-activity relationships influencing potency and demonstrating bactericidal activity against both replicating and non-replicating M. tuberculosis (Odingo et al., 2014).
Antimicrobial Activity
Compounds structurally related to N-(4-(3-(piperidin-1-yl)propoxy)phenyl)quinolin-4-amine, specifically the (E)-1-aryl-3-[2-(piperidin-1-yl)quinolin-3-yl]prop-2-en-1-ones series, have been synthesized and evaluated for their antimicrobial activity. These compounds have shown good activity against bacterial strains (Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli) and fungal strains (Aspergillus niger and Candida metapsilosis) (Ashok et al., 2014).
Potential Anti-Proliferative Activity
A study on 4-aminoquinoline derivatives, which include compounds related to N-(4-(3-(piperidin-1-yl)propoxy)phenyl)quinolin-4-amine, indicated their potential as antiproliferative agents. The synthesized compounds exhibited higher activity than the reference drug doxorubicin against the MCF-7 breast cancer cell line, suggesting their potential in cancer treatment (Ghorab et al., 2014).
properties
Product Name |
N-(4-(3-(piperidin-1-yl)propoxy)phenyl)quinolin-4-amine |
---|---|
Molecular Formula |
C23H26ClN3O |
Molecular Weight |
395.93 |
IUPAC Name |
6-chloro-N-(4-(3-(piperidin-1-yl)propoxy)phenyl)quinolin-4-amine |
InChI |
InChI=1S/C23H26ClN3O/c24-18-5-10-22-21(17-18)23(11-12-25-22)26-19-6-8-20(9-7-19)28-16-4-15-27-13-2-1-3-14-27/h5-12,17H,1-4,13-16H2,(H,25,26) |
InChI Key |
NKWHBTJIOZVHRU-UHFFFAOYSA-N |
SMILES |
ClC(C=C1)=CC(C1=NC=C2)=C2NC(C=C3)=CC=C3OCCCN4CCCCC4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
FUB-836, FUB836, FUB 836 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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